molecular formula C16H17F3N2O3 B2396325 N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide CAS No. 1008020-10-7

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide

Cat. No.: B2396325
CAS No.: 1008020-10-7
M. Wt: 342.318
InChI Key: YIGKSIGLAZMKCU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a trifluoro-oxobut-1-enyl group, and a pyrrolidine-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-methoxybenzaldehyde with pyrrolidine-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with 4,4,4-trifluoro-3-oxobut-1-enyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The trifluoro-oxobut-1-enyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the trifluoro-oxobut-1-enyl group may produce alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-phenylpropanamide
  • N-(3-methoxyphenyl)-2-propenal

Uniqueness

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is unique due to its trifluoro-oxobut-1-enyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a trifluorinated enone moiety. The structural formula can be represented as follows:

C15H15F3N2O3\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share these properties due to its structural similarities.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway and the MAPK signaling cascade.

Anti-inflammatory Effects

Pyrrolidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, has been documented in related compounds.

  • Case Study : A study on pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated its ability to reduce inflammation in murine models by inhibiting NF-κB activation, suggesting that this compound may exhibit similar properties .

Neuroprotective Potential

Emerging evidence suggests that compounds containing pyrrolidine rings can provide neuroprotection by modulating oxidative stress pathways.

  • Research Findings : Studies have shown that pyrrolidine compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism is crucial for protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrrolidine dithiocarbamateInhibition of NF-κB and MAPK pathways
Anti-inflammatoryVarious pyrrolidine derivativesInhibition of COX-2 and iNOS
NeuroprotectivePDTCActivation of Nrf2 pathway

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-24-12-5-2-4-11(10-12)20-15(23)13-6-3-8-21(13)9-7-14(22)16(17,18)19/h2,4-5,7,9-10,13H,3,6,8H2,1H3,(H,20,23)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGKSIGLAZMKCU-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.